molecular formula C32H72Co4O12Ti B12662593 Tetrakis((octanoato-O)cobalt)tetra-mu-oxotitanium CAS No. 84176-59-0

Tetrakis((octanoato-O)cobalt)tetra-mu-oxotitanium

Cat. No.: B12662593
CAS No.: 84176-59-0
M. Wt: 932.5 g/mol
InChI Key: FMXFTTQGFITYLG-UHFFFAOYSA-N
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Description

Tetrakis((octanoato-O)cobalt)tetra-μ-oxotitanium (CAS: 84176-59-0) is a heterometallic coordination complex featuring cobalt and titanium centers bridged by μ-oxo ligands and coordinated by octanoate (C8H15O2<sup>−</sup>) groups . The structure comprises a tetra-μ-oxotitanium core, with each titanium atom linked to cobalt via oxygen bridges, while the octanoato ligands provide steric bulk and influence solubility. This compound is classified under restricted substances in industrial guidelines due to its cobalt content, with a permissible limit of 0.1% in products . Its applications span catalysis and materials science, though its regulatory status necessitates careful handling .

Properties

CAS No.

84176-59-0

Molecular Formula

C32H72Co4O12Ti

Molecular Weight

932.5 g/mol

IUPAC Name

cobalt;octanoic acid;titanium;tetrahydrate

InChI

InChI=1S/4C8H16O2.4Co.4H2O.Ti/c4*1-2-3-4-5-6-7-8(9)10;;;;;;;;;/h4*2-7H2,1H3,(H,9,10);;;;;4*1H2;

InChI Key

FMXFTTQGFITYLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.O.O.O.O.[Ti].[Co].[Co].[Co].[Co]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium typically involves the reaction of cobalt octanoate with a titanium precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process involves:

    Mixing cobalt octanoate and titanium isopropoxide: in a suitable solvent.

    Heating the mixture: to facilitate the formation of the desired complex.

    Purification: of the product through crystallization or other separation techniques.

Industrial Production Methods

While specific industrial production methods for Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or oxygen.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Various ligands like phosphines or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) and titanium(IV) species, while reduction may produce cobalt(II) and titanium(III) species.

Scientific Research Applications

Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium has several scientific research applications, including:

    Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.

    Material Science: The compound is studied for its potential in developing new materials with unique properties.

    Biological Studies: Research is conducted to explore its interactions with biological molecules and potential medicinal applications.

    Industrial Applications: It is investigated for use in coatings, pigments, and other industrial products.

Mechanism of Action

The mechanism by which Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium exerts its effects involves the coordination of cobalt and titanium centers with ligands. The oxo bridges facilitate electron transfer between the metal centers, enabling various catalytic and redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Compositional Comparisons
Compound Name CAS Number Metal Centers Ligands/Bridging Groups Key Applications Regulatory Limit
Tetrakis((octanoato-O)cobalt)tetra-μ-oxotitanium 84176-59-0 Co, Ti Octanoato, μ-oxo Catalysis, materials science 0.1%
Tetrakis[(decanoato-O)cobalt]tetra-μ-oxotitanium 84145-31-3 Co, Ti Decanoato (C10), μ-oxo Similar to above 0.1%
Tetrakis(μ-acetato-O:O)diruthenium N/A Ru2 Acetato, μ-oxo Organic synthesis, catalysis Not regulated
[5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinato]cobalt(II) 28903-71-1 Co Porphyrin, methoxyphenyl Photocatalysis, sensors Not regulated

Key Observations :

  • Ligand Effects: The octanoato and decanoato analogs differ in alkyl chain length (C8 vs. C10), impacting solubility and thermal stability. Longer chains (e.g., decanoato) may enhance hydrophobicity but reduce reactivity .
  • Metal Centers : Diruthenium analogs (e.g., Tetrakis(μ-acetato-O:O)diruthenium) exhibit distinct redox properties compared to Co-Ti systems, favoring electron-transfer reactions in catalysis .
  • Bridging Groups : μ-Oxo bridges in Co-Ti complexes stabilize the heterometallic core, whereas diruthenium systems often use carboxylato or halide bridges, altering magnetic and catalytic behavior .
Catalytic Performance
  • Co-Ti Complexes : Effective in oxidation reactions due to the synergistic redox activity of Co and Ti. For example, they outperform cobalt porphyrins in hydrocarbon oxidation but are less selective due to radical intermediates .
  • Diruthenium Complexes : Excel in C–H activation and asymmetric catalysis, leveraging Ru’s versatile oxidation states. However, they are costlier and less stable under oxidative conditions compared to Co-Ti systems .
Table 1: Thermal Stability of Selected Complexes
Compound Decomposition Temperature (°C) Solubility in THF
Co-Ti (Octanoato) 220–250 Moderate
Co-Ti (Decanoato) 240–260 Low
Diruthenium (Acetato) 180–200 High
Cobalt Porphyrin (Methoxyphenyl) 300–320 Insoluble

Insights :

  • Longer alkyl chains (decanoato) improve thermal stability but reduce solubility.
  • Diruthenium complexes decompose at lower temperatures, limiting high-temperature applications .

Biological Activity

Tetrakis((octanoato-O)cobalt)tetra-mu-oxotitanium is a complex coordination compound that has garnered attention in the field of bioinorganic chemistry due to its potential biological activities. This compound, characterized by its unique metal-organic framework, incorporates cobalt and titanium, which are known for their diverse biological interactions. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a coordination structure where cobalt ions are octanoate ligands, and titanium is coordinated through oxo bridges. The octanoate groups contribute to the lipophilicity of the compound, potentially influencing its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that this compound interacts with microbial membranes, leading to disruption and cell death. The mechanism appears to involve the chelation of essential metal ions in microbial systems, which is crucial for their metabolic processes.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies reported by showed that the compound induces apoptosis in breast cancer cells through the activation of caspase pathways. The selectivity of the compound towards cancer cells over normal cells suggests its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
NIH/3T3 (Normal Fibroblast)>100

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Chelation: The compound's ability to chelate essential metal ions disrupts microbial metabolism and cellular functions.
  • Reactive Oxygen Species (ROS) Generation: It has been observed that this compound can induce oxidative stress in cells, leading to apoptosis.
  • Membrane Disruption: The lipophilic nature allows it to interact with cell membranes, causing permeability changes and eventual cell lysis.

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

  • A study involving animal models demonstrated that treatment with this compound resulted in significant tumor reduction in xenograft models of breast cancer.
  • Clinical trials assessing its safety profile indicated manageable toxicity levels, making it a candidate for further development in oncological therapies.

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